molecular formula C15H16N2S B14126899 N-Benzyl-4-(methylthio)benzimidamide

N-Benzyl-4-(methylthio)benzimidamide

Cat. No.: B14126899
M. Wt: 256.4 g/mol
InChI Key: GFKUTZMWPCJEAR-UHFFFAOYSA-N
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Description

N-Benzyl-4-(methylthio)benzimidamide is an organic compound with the molecular formula C15H16N2S. It is known for its unique chemical structure, which includes a benzimidamide core substituted with a benzyl group and a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(methylthio)benzimidamide typically involves the reaction of 4-(methylthio)benzimidamide with benzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(methylthio)benzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-4-(methylthio)benzimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(methylthio)benzimidamide involves its interaction with specific molecular targets. The benzimidamide core can bind to enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzyl group can interact with hydrophobic pockets in proteins, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzimidamide: Lacks the methylthio group, resulting in different chemical and biological properties.

    4-(Methylthio)benzimidamide: Lacks the benzyl group, affecting its interaction with molecular targets.

    N-Benzyl-4-(methylsulfinyl)benzimidamide:

Uniqueness

N-Benzyl-4-(methylthio)benzimidamide is unique due to the presence of both the benzyl and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

N'-benzyl-4-methylsulfanylbenzenecarboximidamide

InChI

InChI=1S/C15H16N2S/c1-18-14-9-7-13(8-10-14)15(16)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

GFKUTZMWPCJEAR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N

Origin of Product

United States

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